2-amino-N-(3-methylphenyl)benzamide
Overview
Description
The compound "2-amino-N-(3-methylphenyl)benzamide" is a derivative of benzamide, which is a class of compounds characterized by an amide functional group attached to a benzene ring. Benzamides are known for their diverse range of biological activities and applications in medicinal chemistry. The specific structure of "2-amino-N-(3-methylphenyl)benzamide" suggests the presence of an amino group at the second position and a 3-methylphenyl group as a substituent on the nitrogen atom of the amide group.
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives are synthesized via a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding high yields and simple workup procedures . Similarly, N-(1-amino-2,2-dichloroethyl)benzamides are synthesized through reactions with primary or secondary alkylamines, or via nucleophilic substitution followed by electrochemical reduction for arylamines or ammonia . These methods highlight the versatility and efficiency of synthesizing benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, indicating a triclinic system with specific lattice constants, and DFT calculations provided insights into the molecular geometry and vibrational frequencies . Another study on 3-acetoxy-2-methyl-N-(phenyl)benzamide and its 4-methylphenyl counterpart revealed their crystallization systems and the presence of intramolecular and intermolecular hydrogen bonds and C-H…π interactions .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the bond distances and electron density distribution, as seen in 2-amino-N-(2-hydroxyphenyl)benzamide, where the amide nitrogen atom exhibits delocalized electron density . Additionally, the synthesis of N-(4-methylphenyl)-2-(3-nitrobenzamido) benzamide involves a ring-opening reaction, demonstrating the potential for benzamide derivatives to participate in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be characterized using spectroscopic techniques and theoretical calculations. For example, FTIR, NMR, and X-ray diffraction analyses provide insights into the characteristic amide bonds and the supramolecular structures of the compounds . DFT calculations and Hirshfeld surface analysis can further elucidate the electronic properties, such as HOMO-LUMO energies, and the intermolecular interactions that contribute to the crystal packing structure .
Scientific Research Applications
Histone Deacetylase Inhibition and Anticancer Activity
The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a closely related derivative, acts as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, inducing cancer cell apoptosis, cell-cycle arrest, and histone acetylation. This compound has shown significant antitumor activity in vivo and entered clinical trials as a promising anticancer drug (Zhou et al., 2008).
Electrochemical Oxidation and Antioxidant Activity
Amino-substituted benzamide derivatives, similar to 2-amino-N-(3-methylphenyl)benzamide, have been studied for their antioxidant properties. They act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds, including amino-substituted benzamides, are crucial for understanding their free radical scavenging activity (Jovanović et al., 2020).
Antibacterial and Antifungal Activities
Certain derivatives of benzamides, structurally related to 2-amino-N-(3-methylphenyl)benzamide, have shown antibacterial and antifungal activities. For instance, thiophene-3-carboxamide derivatives exhibited notable activity against various bacterial and fungal strains (Vasu et al., 2005).
Anticonvulsant Properties
Related benzamide compounds, like 4-amino-N-(2,6-dimethylphenyl)benzamide, have demonstrated potent anticonvulsant effects in various models. These compounds have been found to be superior to phenytoin in the maximal electroshock seizure test, showing potential for development as anticonvulsant drugs (Lambert et al., 1995).
Neuroleptic Activity
Benzamides with certain substitutions have been explored for their neuroleptic (antipsychotic) activity. Studies have found that specific structural modifications can enhance their activity, offering potential in the treatment of psychosis (Iwanami et al., 1981).
Vascular Endothelial Growth Factor Inhibition
Substituted benzamides, similar in structure to 2-amino-N-(3-methylphenyl)benzamide, have been identified as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds have demonstrated efficacy in human lung and colon carcinoma xenograft models, indicating their potential in cancer treatment (Borzilleri et al., 2006).
Antitumor Properties
Novel amino-substituted benzothiazoles, structurally related to 2-amino-N-(3-methylphenyl)benzamide, have been evaluated for their antitumor properties. These compounds have shown selective and potent antitumor properties in both in vitro and in vivo studies, suggesting their potential use in cancer therapy (Bradshaw et al., 2002).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, which are structurally akin to 2-amino-N-(3-methylphenyl)benzamide, have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds have shown potential as class III electrophysiological agents, indicating their utility in treating cardiac conditions (Morgan et al., 1990).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-(3-methylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUXETNDOIBMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368767 | |
Record name | 2-amino-N-(3-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-methylphenyl)benzamide | |
CAS RN |
22312-62-5 | |
Record name | 2-Amino-N-(3-methylphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22312-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-N-(3-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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